2-Hydroxy-2-phenylpropanoic acid
Overview
Description
2-Hydroxy-2-phenylpropanoic acid, also known as atrolactic acid, is an organic compound with the molecular formula C9H10O3. It is a chiral molecule, meaning it has two enantiomers: ®-2-Hydroxy-2-phenylpropanoic acid and (S)-2-Hydroxy-2-phenylpropanoic acid. This compound is a derivative of phenylpropanoic acid and is characterized by the presence of a hydroxyl group and a phenyl group attached to the same carbon atom.
Mechanism of Action
Target of Action
2-Hydroxy-2-phenylpropanoic acid, also known as atrolactic acid, primarily targets enzymes involved in the metabolism of phenylalanine. One of its key targets is lactate dehydrogenase (LDH) , which plays a crucial role in converting phenylpyruvate to phenyllactic acid .
Mode of Action
The compound interacts with lactate dehydrogenase by acting as a substrate. This interaction facilitates the conversion of phenylpyruvate to phenyllactic acid, a process essential in the catabolism of phenylalanine. The resulting product, phenyllactic acid, is then further metabolized or excreted .
Biochemical Pathways
This compound is involved in the phenylalanine metabolism pathway . This pathway includes the conversion of phenylalanine to phenylpyruvate, which is then converted to phenyllactic acid by lactate dehydrogenase. The downstream effects include the regulation of phenylalanine levels in the body and the prevention of toxic accumulation of phenylalanine derivatives .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
These properties impact its bioavailability, ensuring that sufficient amounts reach the target tissues to exert its effects.
Result of Action
At the molecular level, the action of this compound results in the conversion of phenylpyruvate to phenyllactic acid. This conversion helps maintain normal levels of phenylalanine and its derivatives, preventing potential toxic effects. At the cellular level, this regulation supports normal cellular functions and metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other metabolic substrates can influence the efficacy and stability of this compound. For instance, optimal enzyme activity for lactate dehydrogenase occurs at specific pH and temperature ranges. Deviations from these conditions can affect the compound’s interaction with its target and its overall stability .
Biochemical Analysis
Biochemical Properties
It is known that phenylpropanoids, the class of compounds to which it belongs, play a significant role in plant growth and are crucial chemicals for high-value industries, including fragrances, nutraceuticals, biomaterials, and pharmaceuticals .
Cellular Effects
Similar phenylpropanoids have been shown to have significant biological activities . For instance, they can enhance monoamine oxidase A (MOA) activity, promote hippocampal nerve regeneration, exert anti-oxidative stress, and anti-inflammatory activity, and activate the protein kinase B/collapsin response mediator protein 2 (AKT/CRMP2) signaling pathway .
Molecular Mechanism
It is known that 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
It is used in the asymmetric synthesis .
Metabolic Pathways
It is known that the condensation of two core precursors, phosphoenolpyruvate (PEP), derived from glycolysis, and erythrose 4-phosphate (E4P), derived from the pentose phosphate pathway (PPP), leads to a metabolic flux into the shikimate pathway for CHA synthesis .
Subcellular Localization
It is known that the prediction of protein subcellular localization is of great relevance for proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Asymmetric Synthesis: : One of the common methods for synthesizing 2-Hydroxy-2-phenylpropanoic acid is through asymmetric synthesis. This involves the stereospecific synthesis of the ®- and (S)-enantiomers using chiral catalysts or reagents. For example, the synthesis of ®-2-Hydroxy-2-phenylpropanoic acid can be achieved using a chiral auxiliary or a chiral catalyst in the presence of a suitable base .
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Hydrolysis of Esters: : Another method involves the hydrolysis of esters of this compound. This can be done using acidic or basic conditions to yield the free acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-Hydroxy-2-phenylpropanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
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Reduction: : Reduction of this compound can lead to the formation of alcohols. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
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Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and sulfonates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction may produce phenylethanol .
Scientific Research Applications
2-Hydroxy-2-phenylpropanoic acid has a wide range of applications in scientific research:
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Chemistry: : It is used as a chiral building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
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Biology: : In biological research, it is used to study enzyme mechanisms and as a substrate in enzymatic reactions .
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Industry: : In the industrial sector, this compound is used in the production of polymers and as a precursor for the synthesis of various fine chemicals .
Comparison with Similar Compounds
2-Hydroxy-2-phenylpropanoic acid can be compared with other similar compounds such as:
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Phenylpropanoic Acid: : Both compounds share a phenyl group, but this compound has an additional hydroxyl group, making it more reactive in certain chemical reactions .
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Tropic Acid: It differs in the position of the hydroxyl group, which affects its chemical properties and applications .
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Hydratropic Acid:
Properties
IUPAC Name |
2-hydroxy-2-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCHELUCVWSRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862090 | |
Record name | Atrolactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515-30-0, 4607-38-9 | |
Record name | Atrolactic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Atrolactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Atrolactic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128998 | |
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Record name | Atrolactic acid | |
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Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Atrolactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyllactic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (±)-2-phenyllactic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATROLACTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3709C1T8IF | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions the enantioselective metabolism of cumene, leading to the formation of (R)-(-)-2-hydroxy-2-phenylpropanoic acid. What can you tell us about the stereochemistry of this process?
A1: The research paper by Ishida et al. [] focuses on the enantioselective metabolism of cumene in rabbits. The study highlights that the metabolism of cumene to 2-hydroxy-2-phenylpropanoic acid is not random but favors the formation of the (R)-(-) enantiomer. This suggests that the enzymes responsible for this metabolic conversion, likely cytochrome P450 enzymes, exhibit stereospecificity. The preferential formation of the (R)-(-) enantiomer over the (S)-(+) enantiomer suggests that the active site of the involved enzyme has a specific spatial arrangement that favors the binding and conversion of one enantiomer over the other. Further research into the specific enzymes and their active site structures would be required to confirm this.
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